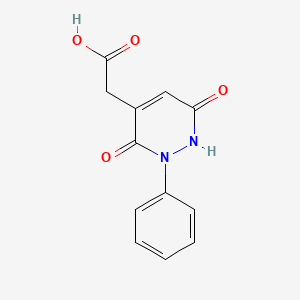
1,4-Dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylindoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the indoline ring. Indoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylindole using zinc dust and 85% phosphoric acid . This method is efficient and yields the desired product with minimal polymerization, which is a common issue with other reduction methods.
Another method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction provides the anticipated indole product in good yield, which can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reduction method using zinc dust and phosphoric acid is often preferred due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its indoline form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid are commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields indole derivatives.
Reduction: Reduction yields the indoline form.
Substitution: Substitution reactions yield various substituted indoline derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethylindoline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylindoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylindole: Another methylated indole derivative with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A related compound with a similar bicyclic structure.
N-Methyl-1,2,3,4-tetrahydrocarbazole: Another derivative with similar reactivity.
Uniqueness
1,4-Dimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the nitrogen and fourth carbon positions influence its reactivity and interactions with other molecules, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
KALYDNVIVNHCAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCN(C2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
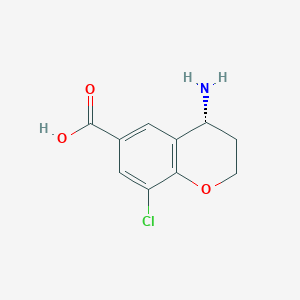
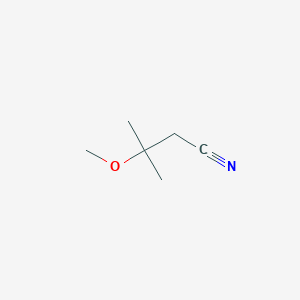
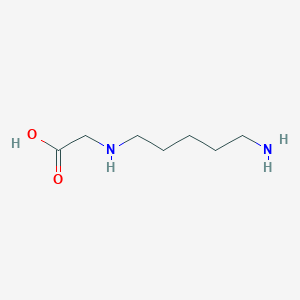
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
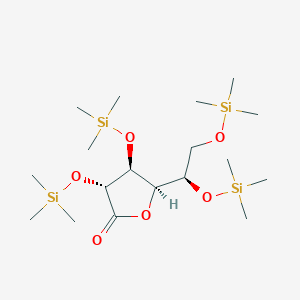
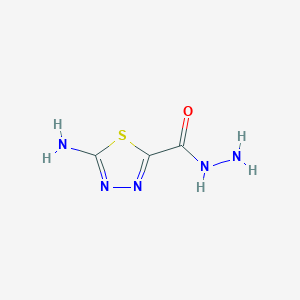

![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)

